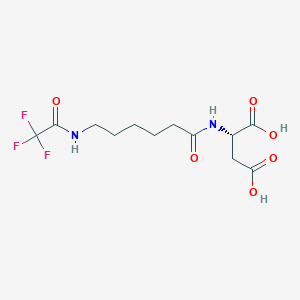
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid is a synthetic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain high purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified functional groups.
Applications De Recherche Scientifique
(S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)succinicacid shares similarities with other compounds that have trifluoroacetamido and succinic acid moieties.
- Examples of similar compounds include (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)glutaric acid and (S)-2-(6-(2,2,2-Trifluoroacetamido)hexanamido)adipic acid.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H17F3N2O6 |
|---|---|
Poids moléculaire |
342.27 g/mol |
Nom IUPAC |
(2S)-2-[6-[(2,2,2-trifluoroacetyl)amino]hexanoylamino]butanedioic acid |
InChI |
InChI=1S/C12H17F3N2O6/c13-12(14,15)11(23)16-5-3-1-2-4-8(18)17-7(10(21)22)6-9(19)20/h7H,1-6H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)/t7-/m0/s1 |
Clé InChI |
DXYMKGOWWDHHLL-ZETCQYMHSA-N |
SMILES isomérique |
C(CCC(=O)N[C@@H](CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
SMILES canonique |
C(CCC(=O)NC(CC(=O)O)C(=O)O)CCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
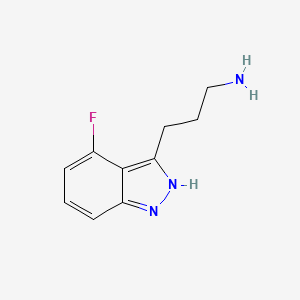
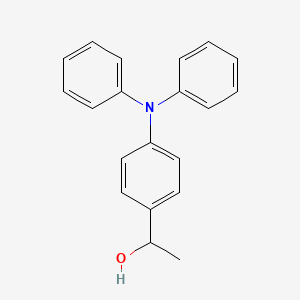
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
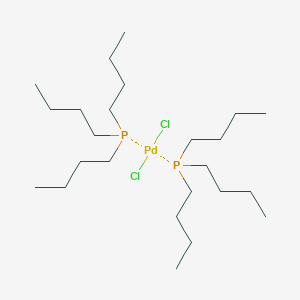
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)
![2-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13137071.png)
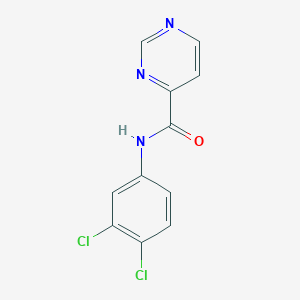
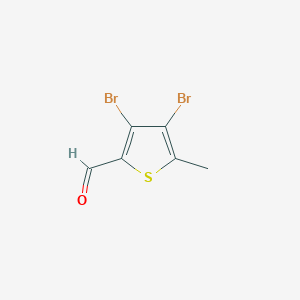
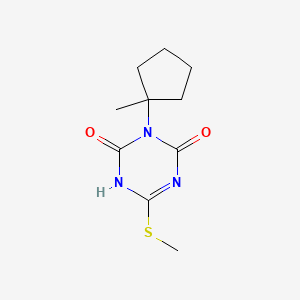
![7-Bromo-2-isopropylbenzo[d]thiazole](/img/structure/B13137107.png)


![9,10-Anthracenedione, 1,5-bis[2-(diethylamino)ethoxy]-](/img/structure/B13137132.png)
